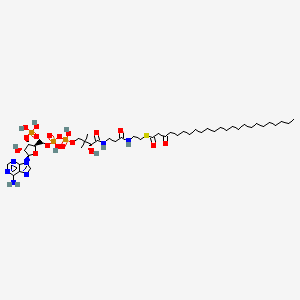

3-oxotetracosanoyl-CoA

Description

3-Oxotetracosanoyl-CoA is a very-long-chain fatty acyl-CoA derivative with a 24-carbon backbone. Its molecular formula is C₄₅H₈₀N₇O₁₈P₃S, and it has an average molecular mass of 1131.449 Da . Structurally, it belongs to the 3-oxo-acyl CoAs subclass, characterized by a β-keto group (3-oxo) and a thioester linkage to coenzyme A. This compound is primarily involved in the β-oxidation of very-long-chain fatty acids (VLCFAs), a process critical in energy metabolism and lipid homeostasis. Its extended carbon chain distinguishes it from shorter-chain 3-oxoacyl-CoA derivatives, influencing its solubility, enzyme interactions, and subcellular localization (e.g., peroxisomal vs. mitochondrial pathways) .

Properties

Molecular Formula |

C45H80N7O18P3S |

|---|---|

Molecular Weight |

1132.1 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxotetracosanethioate |

InChI |

InChI=1S/C45H80N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h31-32,34,38-40,44,56-57H,4-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/t34-,38-,39-,40+,44-/m1/s1 |

InChI Key |

JJSJTIWFKNSCHC-JBKAVQFISA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar 3-Oxoacyl-CoA Compounds

Structural and Chemical Properties

The table below compares 3-oxotetracosanoyl-CoA with structurally related β-ketoacyl-CoA derivatives:

Key Observations:

- Chain Length and Solubility : Longer chains (e.g., 24C) exhibit higher hydrophobicity, necessitating chaperones (e.g., acyl-CoA-binding proteins) for intracellular transport .

- Functional Groups: Unsaturated variants, such as (6Z,9Z,12Z,15Z,18Z)-3-oxotetracosapentaenoyl-CoA (24C with 5 double bonds), demonstrate altered enzyme binding kinetics due to steric and electronic effects .

Metabolic Pathways and Enzyme Specificity

β-Oxidation Pathways

- 3-Oxotetracosanoyl-CoA: Processed in peroxisomes via acyl-CoA oxidase 1 (ACOX1), which catalyzes the first step of VLCFA β-oxidation. This generates shorter acyl-CoA derivatives (e.g., 3-oxo-C22-CoA) .

- Shorter-Chain Derivatives: 3-Oxooctanoyl-CoA (8C): Degraded in mitochondria by 3-ketoacyl-CoA thiolase (FadA), yielding acetyl-CoA for the TCA cycle . 3-Oxoadipyl-CoA (6C): Metabolized by β-ketoadipyl-CoA thiolase (PaaJ) in bacterial phenylacetate catabolism, producing succinyl-CoA and acetyl-CoA .

Enzyme Kinetics

- Substrate Specificity: Enzymes like PGN_1888 () show higher affinity for medium-chain substrates (e.g., 3-oxodecanoyl-CoA) compared to VLCFAs, with Kₘ values decreasing as chain length shortens .

- Catalytic Efficiency: For 3-oxooctadecanoyl-CoA (18C), mitochondrial thiolases exhibit kₐₜₐₗ values ~10-fold higher than peroxisomal enzymes processing 24C derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.